molecular formula C25H23NO4 B6545050 N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide CAS No. 929428-73-9

N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

Cat. No. B6545050
CAS RN: 929428-73-9
M. Wt: 401.5 g/mol
InChI Key: UUBWFIHBHJPVLG-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide, or DMF-5M-4MP-1-BFC, is a compound that is used in scientific research for a variety of applications. It is a member of the benzofuran class of compounds, which are known for their diverse biological activities. DMF-5M-4MP-1-BFC has been studied for its potential as an anti-cancer agent, as a neuroprotective agent, and as an anti-inflammatory agent.

Scientific Research Applications

DMF-5M-4MP-1-BFC has been studied for its potential as an anti-cancer agent, as a neuroprotective agent, and as an anti-inflammatory agent. It has been shown to have anti-tumor activity in vitro and in vivo, and has been shown to inhibit the growth of various cancer cell lines. It has also been shown to be a potent neuroprotective agent, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, DMF-5M-4MP-1-BFC has been shown to have anti-inflammatory properties, and has been studied for its potential as an anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of DMF-5M-4MP-1-BFC is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that have been implicated in the development of inflammation and cancer. By inhibiting COX-2, DMF-5M-4MP-1-BFC may be able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
DMF-5M-4MP-1-BFC has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the growth of various cancer cell lines. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects in vivo. It has also been shown to have antioxidant properties, and may be able to protect cells from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

DMF-5M-4MP-1-BFC has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize, making it a convenient compound to use in experiments. Additionally, it has a wide range of biological activities, making it a useful tool for studying the effects of different compounds on various biological systems. However, one limitation is that its exact mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound in different contexts.

Future Directions

There are several potential future directions for the study of DMF-5M-4MP-1-BFC. One possibility is to further investigate its potential as an anti-cancer agent. This could involve studying its effects on different types of cancer cells, as well as its potential for use in combination with other anti-cancer drugs. Another possibility is to further investigate its potential as a neuroprotective agent. This could involve studying its effects on various neurodegenerative diseases, as well as its potential for use in combination with other neuroprotective agents. Additionally, further studies could be conducted to better understand its mechanism of action, as well as its potential side effects. Finally, further studies could be conducted to explore its potential as an anti-inflammatory agent. This could involve studying its effects on various inflammatory conditions, as well as its potential for use in combination with other anti-inflammatory agents.

Synthesis Methods

DMF-5M-4MP-1-BFC can be synthesized in two steps, starting from 4-methoxybenzaldehyde. The first step involves the condensation of 4-methoxybenzaldehyde with 3,4-dimethylphenyl isocyanide in the presence of triethylamine to form a urea intermediate. The second step involves the cyclization of the urea intermediate with 1-chlorobutane in the presence of sodium ethoxide to form the desired compound.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO4/c1-15-5-8-18(13-16(15)2)26-25(27)23-21-14-20(29-4)11-12-22(21)30-24(23)17-6-9-19(28-3)10-7-17/h5-14H,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUBWFIHBHJPVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide

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